molecular formula C7H8N4 B13121399 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile

Cat. No.: B13121399
M. Wt: 148.17 g/mol
InChI Key: JKEMBVCXDCOPEF-UHFFFAOYSA-N
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Description

2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)acetonitrile is a heterocyclic compound that features a unique triazole ring fused with a pyrrole ring

Preparation Methods

The synthesis of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)acetonitrile typically involves a multi-step process. One common synthetic route includes:

Chemical Reactions Analysis

2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different substituents can replace hydrogen atoms on the triazole or pyrrole rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, as a necroptosis inhibitor, it binds to receptor-interacting protein kinase 1 (RIPK1) and inhibits its activity. This inhibition prevents the necroptosis pathway, thereby reducing cell death and inflammation .

Comparison with Similar Compounds

2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)acetonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-3-7-10-9-6-2-1-5-11(6)7/h1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEMBVCXDCOPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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